7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chloro and methyl groups, along with the piperazine ring, contributes to its unique chemical properties and potential therapeutic uses .
Mechanism of Action
Target of Action
Similar compounds with piperazine and benzothiazole moieties have been reported to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. These compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, some piperazine derivatives act as antagonists to dopamine and serotonin receptors, inhibiting their activity and producing antipsychotic effects .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may influence pathways related to dopamine and serotonin signaling .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazole with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as toluene or ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Biological Activity
7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, which is well-known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.75 g/mol. The compound features a piperazine ring connected to a benzothiazole moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its role as a multikinase inhibitor . It has been shown to inhibit key kinases such as CDK4/CYCLIN D1 and ARK5, which are involved in cell cycle regulation and tumor progression . This inhibition leads to:
- Cell Cycle Arrest : The compound disrupts microtubule synthesis, affecting cellular processes such as mitosis and angiogenesis.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines through caspase activation and modulation of p53 expression .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |
U937 (Leukemia) | 10.38 | Caspase activation |
A549 (Lung Cancer) | 12.50 | Cell cycle arrest |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties. It has been evaluated against various pathogens:
Pathogen | Activity | Mechanism |
---|---|---|
Staphylococcus aureus | Inhibitory | Disruption of cell wall synthesis |
Escherichia coli | Moderate inhibition | Interference with metabolic pathways |
This antimicrobial activity highlights the potential of this compound in developing new treatments for infections .
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
- Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value of 15.63 µM, suggesting strong anticancer potential through apoptosis induction .
- Antimicrobial Efficacy Against E. coli : In a laboratory setting, the compound was tested against E. coli strains, showing moderate inhibitory effects that warrant further investigation into its application as an antimicrobial agent .
Properties
IUPAC Name |
7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-8-2-3-9(13)11-10(8)15-12(17-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVLFMXHKIWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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